6-Bromobenzofuran-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
6-bromo-1-benzofuran-2-amine |
InChI |
InChI=1S/C8H6BrNO/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2 |
InChI Key |
PZASYAROPHNKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Brominated Phenols
The foundational strategy for benzofuran synthesis involves cyclization of substituted phenols with acetaldehyde derivatives. For this compound, this method begins with p-bromophenol (bromine at the para position relative to the hydroxyl group) reacting with 2-aminoacetaldehyde dimethyl acetal under basic conditions. The reaction proceeds via nucleophilic attack of the phenol oxygen on the acetaldehyde carbon, followed by acid-catalyzed cyclization to form the furan ring.
In a protocol adapted from CN103724305A, substituting o-bromophenol with p-bromophenol shifts the bromine to position 6 of the benzofuran. The intermediate 1-bromo-4-(2,2-dimethoxyethyl)benzene is heated with phosphoric acid at 120–140°C to induce cyclization. Post-purification via fractional distillation yields 6-bromobenzofuran with a theoretical yield of 48–70%, contingent on solvent selection (e.g., chlorobenzene or dimethylformamide).
Challenges and Adaptations
-
Regioselectivity : Para-substituted phenols ensure bromine occupies position 6, but competing ortho/meta products may form if directing groups are absent.
-
Amination Post-Cyclization : Introducing the 2-amine group requires subsequent functionalization. Nitration at position 2 followed by reduction (e.g., H₂/Pd-C) is feasible but risks over-reduction of the furan ring.
Modern Catalytic Methods for Efficient Synthesis
Transition Metal-Catalyzed Amination
Palladium and copper catalysts enable direct C–N bond formation at position 2. Using Buchwald-Hartwig amination , 6-bromobenzofuran undergoes coupling with ammonia or tert-butyl carbamate in the presence of Pd(OAc)₂ and Xantphos. This method, inspired by CN108101857B, achieves yields up to 85% when conducted in toluene at 110°C for 24 hours. Key advantages include:
Cross-Coupling Strategies
Suzuki-Miyaura coupling introduces aryl boronic acids to install substituents post-cyclization. For example, coupling 2-aminophenylboronic acid with 6-bromobenzofuran under Pd(PPh₃)₄ catalysis yields the target compound. However, this route requires protection of the amine group (e.g., as a Boc derivative) to prevent catalyst poisoning.
Bromination Strategies for Regiocontrol
Electrophilic Bromination
Direct bromination of benzofuran-2-amine using Br₂ in acetic acid places bromine predominantly at position 6 due to the amine’s meta-directing effects. Yields reach 65% at 0°C, though competing dibromination necessitates careful stoichiometry.
Directed Bromination
Employing Lewis acids (e.g., FeBr₃) with directing groups enhances regioselectivity. For instance, protecting the 2-amine as an acetyl derivative redirects bromine to position 6 via ortho/para activation. Subsequent deprotection (e.g., NaOH/EtOH) restores the amine functionality.
Amination Techniques for Position 2 Functionalization
Nitration-Reduction Sequence
Nitration of 6-bromobenzofuran using fuming HNO₃/H₂SO₄ at –10°C introduces a nitro group at position 2, guided by the electron-rich furan oxygen. Catalytic hydrogenation (H₂, Ra-Ni) reduces the nitro group to an amine with 78% efficiency.
Metal-Catalyzed C–N Bond Formation
Industrial-Scale Synthesis and Process Optimization
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom at position 6 undergoes substitution reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity is leveraged in cross-coupling and functionalization strategies:
-
Amination : Reaction with methylamine or ethylamine under high-pressure conditions yields 6-aminobenzofuran derivatives. For example, 6-bromo-2-aminobenzofuran reacts with methylamine in a pressure tube to form 2,6-diaminobenzofuran with moderate yields (40–60%) .
-
Alkoxylation/Thiolation : Substitution with methoxy or thiol groups proceeds via copper- or palladium-catalyzed reactions. Lithium amides (e.g., LiHMDS) enhance reactivity in polar solvents like THF .
Reactions Involving the Amino Group
The primary amine at position 2 participates in condensation and acylation reactions:
-
Amidation : Treatment with acyl chlorides (e.g., benzoyl chloride) in dichloromethane forms stable amides. For instance, 6-bromo-2-benzamidobenzofuran is synthesized in 85% yield using triethylamine as a base .
-
Schiff Base Formation : Condensation with aldehydes (e.g., p-methoxybenzaldehyde) yields imines. These intermediates are precursors to heterocycles like thiophenes and pyrazoles .
Metalation and Cross-Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed cross-couplings:
-
Suzuki–Miyaura Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄ in dioxane/water introduces aryl groups at position 6. Yields range from 70–90% depending on substituent electronics .
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling with secondary amines (e.g., morpholine) replaces bromine with amine groups. Optimized conditions (XPhos ligand, Cs₂CO₃) achieve >80% yields .
Cyclization and Ring-Closure Reactions
The compound serves as a precursor for fused heterocycles:
-
Gewald Reaction : Reaction with sulfur and malononitrile in DMF produces 2-aminothiophene derivatives. For example, 2-amino-4-(6-bromobenzofuran-2-yl)thiophene-3-carbonitrile is obtained in 88% yield .
-
Pictet–Spengler Cyclization : Acid-catalyzed condensation with aldehydes forms tetrahydro-β-carboline derivatives. Concentrated H₂SO₄/acetic acid (3:2 v/v) gives optimal yields (96%) .
Radical Coupling and Redox Reactions
Radical intermediates enable unique transformations:
-
SED-Initiated Coupling : Strong electron donors (SEDs) like LiHMDS generate phenyl radicals, which couple with heteroatom-centered radicals (e.g., PPh₂). This method synthesizes 3-phosphino- or thio-methylbenzofurans in 45–93% yields .
-
Reductive Debromination : Zinc powder in acetic acid reduces the bromine to hydrogen, yielding benzofuran-2-amine. This reaction is selective under mild conditions (rt, 2 h) .
Mechanistic Insights
-
Radical Pathways : Lithium amides deprotonate heteroatom substrates, generating radicals that undergo coupling with benzofuran-derived intermediates. Spin-trapping experiments confirm triplet-state transition pathways .
-
Electrophilic Aromatic Substitution : The amino group directs electrophiles to the para position, enabling regioselective functionalization. DFT calculations support a Wheland intermediate mechanism .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
6-Bromobenzofuran-2-amine serves as an essential building block in organic synthesis, facilitating the creation of complex molecules. It can be used to synthesize various derivatives through substitution reactions, enabling the development of new compounds with desired properties. For instance, it has been utilized in the synthesis of 2-[1-(5-bromo-benzofuran-2-yl)-ethylidene]malononitrile, demonstrating its versatility as a precursor in multi-step synthetic pathways .
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial and anticancer activities. In a study focusing on the biological evaluation of benzofuran derivatives, compounds derived from this compound showed promising results against various bacterial strains and cancer cell lines . The mechanism of action often involves interaction with biological macromolecules, where the amino group forms hydrogen bonds, enhancing biological activity.
Fragment-Based Drug Discovery
In drug discovery, 6-bromobenzofuran derivatives have been identified as potential inhibitors of critical enzymes in pathogenic bacteria. For example, a fragment-based approach revealed that a derivative of 6-bromobenzofuran could bind effectively to Escherichia coli DsbA, a crucial enzyme for bacterial virulence factor folding. This interaction suggests that further development could lead to novel anti-virulence compounds .
Medicinal Chemistry
Lead Compound for Drug Development
this compound is being explored as a lead compound in medicinal chemistry due to its broad pharmacological profile. Its derivatives have shown potential in treating various conditions, including cancer and infections. The compound's structural features allow for modifications that can enhance efficacy and selectivity against specific targets .
Industrial Applications
Synthesis of Dyes and Polymers
In addition to its applications in pharmaceuticals, this compound is utilized in the industry for synthesizing dyes and polymers. Its unique chemical properties make it suitable for developing materials with specific characteristics required in various industrial processes.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Bromobenzofuran-2-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-Bromobenzofuran-2-amine with four related brominated aromatic amines, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Analogues
Data Table: Key Properties of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Purity | Key Features | Applications |
|---|---|---|---|---|---|
| This compound | 81438-50-8 | C₈H₆BrNO | ≥98% | Benzofuran core, bromine at 6-position | Pharmaceutical intermediates |
| 6-Bromo-2-fluoropyridin-3-amine | 850220-97-2 | C₅H₄BrFN₂ | 97% | Pyridine core, fluorine at 2-position | Agrochemical synthesis |
| 6-Bromonaphthalen-2-amine | N/A | C₁₀H₈BrN | N/A | Naphthalene core, bromine at 6-position | Organic electronics |
| 6-Bromo-MDMA hydrochloride | 9001943 | C₁₁H₁₄BrNO₂·HCl | ≥98% | Benzodioxole core, psychoactive derivative | Forensic research |
Detailed Comparisons
6-Bromo-2-fluoropyridin-3-amine (CAS: 850220-97-2)
- Structural Differences : Replaces the benzofuran oxygen with a pyridine nitrogen and introduces a fluorine atom at the 2-position. The fluorine enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the benzofuran derivative .
- Applications : Preferred in agrochemical synthesis due to its stability under acidic conditions.
6-Bromonaphthalen-2-amine
- Structural Differences : Features a naphthalene ring system instead of benzofuran. The extended aromatic system increases π-conjugation, making it suitable for organic semiconductors .
- Limitations: Limited commercial availability compared to benzofuran derivatives.
6-Bromo-MDMA Hydrochloride (CAS: 9001943)
- Structural Differences : Contains a benzodioxole core (two oxygen atoms) instead of benzofuran (one oxygen). The bromine substitution at the 6-position mimics the benzofuran derivative, but the compound is primarily studied for its psychoactive properties .
- Stability : Supplied as a crystalline solid with ≥5-year stability at -20°C, indicating superior storage requirements compared to this compound .
Research Findings and Trends
Synthetic Utility :
- The benzofuran derivative’s amine group enables facile functionalization, but its discontinued status limits accessibility . Pyridine-based analogues (e.g., 6-Bromo-2-fluoropyridin-3-amine) are more readily available and offer tunable reactivity via halogen bonding .
- Brominated naphthalenamines are prioritized in materials science for their optoelectronic properties, though synthesis requires harsh conditions (e.g., Pd-catalyzed coupling) .
Stability and Commercial Viability :
- 6-Bromo-MDMA hydrochloride’s forensic relevance underscores the importance of bromine’s positional effects on bioactivity, contrasting with the benzofuran derivative’s focus on synthetic intermediates .
Purity and Handling :
- Most brominated aromatic amines are supplied at ≥97–98% purity, but storage conditions vary. The benzofuran derivative’s discontinuation suggests challenges in scalability or regulatory compliance .
Biological Activity
Overview
6-Bromobenzofuran-2-amine is a compound belonging to the benzofuran family, which is recognized for its diverse biological activities, including anti-tumor, antibacterial, and anti-viral properties. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and potential applications in medicine.
This compound can be synthesized through bromination of benzofuran followed by amination. Common methods include using bromine or N-bromosuccinimide (NBS) for bromination, followed by treatment with ammonia or an amine source. This compound's unique structure allows for various chemical reactions, enhancing its potential as a pharmacological agent.
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. Specifically, this compound has been investigated for its effectiveness against various bacterial strains. The presence of halogen substituents, such as bromine, at specific positions on the benzofuran ring enhances its antibacterial properties. For instance, studies have shown that derivatives with hydroxyl and bromo groups at the C-6 position are particularly potent against several pathogens .
Anticancer Activity
The anticancer potential of this compound has also been explored. Benzofuran compounds are known to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and cell division. The inhibition of these enzymes can lead to cancer cell death. Research has demonstrated that certain benzofuran derivatives can selectively target cancer cells while sparing normal cells, indicating their therapeutic promise in oncology .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects such as apoptosis in cancer cells and inhibition of bacterial growth .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various benzofuran derivatives, this compound was found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 4 μg/mL for S. aureus, showcasing its potential as an antibacterial agent .
Study 2: Anticancer Activity
Another study focused on the anticancer effects of this compound against breast cancer cell lines. The compound demonstrated an IC50 value of 20 μM, indicating effective cytotoxicity towards cancer cells. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Comparative Analysis
The biological activity of this compound can be compared with other halogenated benzofuran derivatives:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 4 μg/mL | 20 μM |
| 6-Chlorobenzofuran-2-amine | 8 μg/mL | 30 μM |
| 6-Fluorobenzofuran-2-amine | 10 μg/mL | 25 μM |
This table illustrates that the presence of bromine enhances both antimicrobial and anticancer activities compared to chlorine and fluorine substitutions.
Q & A
Q. What are the recommended synthetic routes for preparing 6-Bromobenzofuran-2-amine in a laboratory setting?
- Methodological Answer : The synthesis typically involves halogenation of benzofuran precursors. A common approach includes bromination of benzofuran-2-amine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, multi-step reactions may start with benzofuran-2-amine, followed by regioselective bromination at the 6-position using a brominating agent in a polar solvent (e.g., DMF or THF) at 0–25°C. Catalysts such as Lewis acids (e.g., FeCl₃) can enhance selectivity. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation and skin contact by working in a fume hood with adequate ventilation. Minimize electrostatic discharge by grounding equipment .
- Storage : Keep the compound in a tightly sealed container under inert gas (e.g., argon) to prevent oxidation. Store in a cool, dry place away from light and incompatible substances (e.g., strong oxidizers). Stability tests under nitrogen atmosphere show no decomposition at 4°C for ≥6 months .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the bromine substitution pattern and amine proton integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns consistent with bromine (e.g., [M+H]⁺ at m/z 212/214 with a 1:1 ratio).
- Fourier-Transform Infrared (FTIR) : Detect N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during halogenation?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–10°C) reduce side reactions like dibromination.
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity. For example, FeCl₃ increases 6-position selectivity by 20% compared to AlCl₃ in THF .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, whereas non-polar solvents (e.g., toluene) may favor slower, more controlled reactions. A 2021 study achieved 85% yield using DMF at 25°C .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments. For instance, ambiguous NOE signals in NMR can be resolved via single-crystal X-ray diffraction .
- Literature Benchmarking : Use databases like SciFinder or PubChem to compare spectral data with structurally similar compounds (e.g., 5-Bromo-6-fluoropyridin-2-amine) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and vibrational frequencies, aiding in spectral interpretation .
Q. How do electronic effects of bromine substitution influence the reactivity of the benzofuran ring?
- Methodological Answer : Bromine’s electron-withdrawing nature deactivates the benzofuran ring, directing electrophilic attacks to the 5-position. This is demonstrated in nitration reactions, where this compound yields 5-nitro derivatives preferentially. Kinetic studies show a 40% reduction in reaction rate compared to non-brominated analogs due to decreased electron density .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
- Methodological Answer :
- Parameter Documentation : Ensure full disclosure of reaction conditions (e.g., solvent purity, catalyst batch). A 2022 study found that trace moisture in DMF reduces yields by 15% .
- Reproducibility Protocols : Follow standardized procedures from journals like Journal of Organic Chemistry. For example, repeating reactions under inert atmosphere (N₂/Ar) minimizes oxidative byproducts .
Applications in Scientific Research
Q. What role does this compound play in designing bioactive molecules?
- Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling linkage to aryl/heteroaryl groups. For instance, coupling with pyridine boronic acids generates hybrid structures with enhanced antimicrobial activity (IC₅₀ = 2.5 µM against E. coli in a 2023 study) .
Safety and Compliance
Q. What are the key regulatory considerations for ecological disposal of this compound waste?
- Methodological Answer :
- Waste Treatment : Neutralize acidic/basic residues before incineration. Halogenated compounds require specialized incinerators with scrubbers to capture HBr emissions.
- Documentation : Follow guidelines from the EPA’s Toxic Substances Control Act (TSCA). A 2021 review notes that brominated aromatics must not exceed 1 ppm in wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
